Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is a complex organic compound characterized by its unique structure that includes a picolinate moiety and a boronate ester. The molecular formula of this compound is , with a molecular weight of approximately 277.12 g/mol. It is often utilized in various
While specific biological activities of Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate are not extensively documented, compounds containing boronate esters are often investigated for their potential in medicinal applications. They may exhibit properties such as:
The synthesis of Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate typically involves:
These steps may involve various catalysts and solvents to optimize yield and purity .
Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate has several applications:
Interaction studies involving this compound focus on its reactivity with other substrates in synthetic pathways. For instance:
Several compounds share structural features with Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate | Contains a methoxy group enhancing solubility | |
| 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | Features a pyrazole ring which may alter reactivity | |
| Bis(pinacolato)diboron | A more symmetrical boron compound used widely in borylation reactions |
These compounds differ primarily in their substituents and structural frameworks while retaining the core boronate functionality that allows for similar chemical behavior.
The palladium-catalyzed borylation of aryl halides represents the most efficient and widely adopted synthetic route for preparing ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate [4]. The Miyaura borylation reaction mechanism involves several key elementary steps beginning with the oxidative addition of the aryl halide to the palladium(0) center [5]. This process forms a palladium(II) aryl halide complex, which subsequently undergoes transmetalation with bis(pinacolato)diboron or pinacolborane to generate a palladium(II) aryl boronate intermediate [4].
The mechanism proceeds through a catalytic cycle where palladium dichloride bis(acetonitrile) complex serves as an effective precatalyst when combined with phosphine ligands such as SPhos [4]. The oxidative addition step is facilitated by the electron-deficient nature of the picolinate substrate, which activates the carbon-halogen bond toward insertion into the palladium center [5]. Following transmetalation, reductive elimination releases the desired boronic ester product and regenerates the active palladium(0) catalyst [4].
Research has demonstrated that the choice of phosphine ligand significantly influences both reaction rate and selectivity [4]. SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) has emerged as particularly effective for this transformation, providing excellent yields while maintaining broad functional group compatibility [4]. The bulky, electron-rich nature of SPhos facilitates both oxidative addition and reductive elimination steps while preventing catalyst deactivation pathways [6].
The borylation mechanism exhibits distinct characteristics when applied to pyridine-containing substrates compared to simple aryl halides [7]. The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially influencing the reaction pathway and requiring careful optimization of reaction conditions [7]. Studies have shown that 2-pyridyl boronic acids and esters are particularly prone to protodeboronation under certain conditions, necessitating the use of specific temperature and pH regimes to maintain product stability [7].
The selection of appropriate solvent systems represents a critical factor in optimizing the synthesis of ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate [8]. Extensive studies have demonstrated that solvent polarity and coordination ability significantly influence both reaction rate and product yield [8]. 1,4-Dioxane has emerged as the preferred solvent for most borylation reactions due to its ability to solubilize both organic substrates and inorganic bases while remaining relatively inert toward the reaction conditions [4] [9].
Comparative solvent screening studies have revealed important trends in yield optimization [9]. When 4-chlorotoluene was used as a model substrate, ethanol provided superior yields compared to other polar protic solvents [9]. However, for picolinate substrates, ethereal solvents such as 1,4-dioxane and tetrahydrofuran generally outperform alcoholic solvents [8] [6]. The dipole moment of the solvent plays a crucial role in facilitating palladium acetate dissociation from its trimeric form to the more reactive monomeric species [8].
Temperature optimization studies have established that most palladium-catalyzed borylation reactions proceed optimally between 80-120°C [4] [9]. For ethyl picolinate derivatives, temperatures of 110°C in 1,4-dioxane have been shown to provide excellent conversion rates while minimizing side reactions [4]. Lower temperatures (room temperature to 40°C) can be employed when using highly active catalyst systems, though these typically require longer reaction times [9] [6].
The relationship between temperature and yield follows a predictable pattern for most substrates [9]. Increasing temperature from room temperature to 80°C generally results in dramatic improvements in both conversion rate and isolated yield [9]. However, temperatures exceeding 120°C often lead to catalyst decomposition and increased formation of undesired byproducts [10]. The optimal temperature window represents a balance between reaction rate and catalyst stability [8].
Recent developments in room-temperature borylation have demonstrated that specialized catalyst systems can achieve excellent yields at ambient temperature [9] [6]. These systems typically employ Buchwald's second-generation preformed catalysts combined with optimized ligand and base combinations [6]. While reaction times are significantly longer at room temperature, the improved functional group tolerance and reduced energy requirements make these conditions attractive for pharmaceutical applications [6].
Continuous flow technology has emerged as a transformative approach for the large-scale synthesis of ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate and related boronic ester compounds [11] [12]. Flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety through reduced reactor volumes, and the ability to access reaction conditions that would be impractical in batch mode [11].
The implementation of flow chemistry for borylation reactions has demonstrated significant improvements in both reaction efficiency and scalability [12] [13]. A notable example involves the development of a lithiation-borylation sequence using flow flash chemistry, where the formation and subsequent reaction of unstable organolithium intermediates could be achieved with residence times as short as 0.25 seconds [12]. This approach enabled noncryogenic operation at 0°C while maintaining high yields and avoiding the safety concerns associated with large-scale cryogenic batch processes [12].
Flow reactor design considerations for borylation reactions include temperature control, mixing efficiency, and residence time optimization [13] [14]. Microreactor systems have proven particularly effective for reactions involving sensitive intermediates or requiring precise temperature control [14]. The integration of multiple reaction steps within a single flow platform has enabled the development of telescoped processes where borylation is followed directly by cross-coupling reactions without intermediate isolation [14] [15].
Industrial applications of continuous flow borylation have demonstrated remarkable scalability [13]. Packed bed reactors containing immobilized palladium catalysts have shown sustained activity over extended periods while maintaining high conversion rates [13]. The heterogeneous nature of these systems facilitates catalyst recovery and reduces product contamination with metal residues [16]. Flow rates can be optimized to achieve complete conversion while minimizing reactor volume and capital costs [13].
Metal-free photochemical borylation represents an emerging area where flow technology offers particular advantages [17]. The ability to precisely control light exposure and manage heat generation makes flow reactors ideal for photochemical processes [17]. These systems have demonstrated good functional group tolerance and substrate scope while avoiding the use of expensive palladium catalysts [17]. The continuous nature of flow processing enables efficient scale-up of photochemical reactions that would be challenging to implement in large batch reactors [17].
The purification of ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate presents unique challenges due to the inherent instability and polarity of boronic ester compounds [18] [19]. Conventional silica gel chromatography often proves problematic for boronic esters due to their tendency to undergo hydrolysis or form strong interactions with silica surface hydroxyl groups [19] [20]. These interactions can result in poor recovery, tailing peaks, and difficulty in achieving adequate separation from reaction byproducts [19].
Modified chromatographic approaches have been developed specifically to address the challenges associated with boronic ester purification [19] [20]. The use of boric acid-impregnated silica gel has shown significant improvements in separation efficiency and recovery [19]. This modification reduces the interaction between boronic esters and silica surface sites, resulting in more predictable elution behavior and improved peak shapes [19]. The preparation involves treating silica gel with aqueous boric acid solution followed by careful drying to maintain the protective coating [19].
High-performance liquid chromatography represents the gold standard for analytical and preparative separation of boronic acid derivatives [18] [20]. Reversed-phase systems using C18 stationary phases with carefully controlled mobile phase pH have demonstrated excellent resolution for structurally similar boronic compounds [18]. The development of specialized columns designed for boronic acid analysis, such as those incorporating metal-free surfaces, has further improved separation performance [18].
Specialized purification strategies have been developed for large-scale pharmaceutical applications [16]. Two-step purification protocols employing activated carbon filtration followed by metal scavenging have proven effective for removing palladium contamination while maintaining product integrity [16]. E-PAK cartridge systems using functionalized silica supports have demonstrated superior performance compared to traditional purification methods [16]. These systems achieve palladium removal from over 4000 parts per million to below 20 parts per million while maintaining quantitative recovery of the target compound [16].
Alternative purification approaches include the conversion of boronic esters to more stable derivatives prior to chromatographic separation [19] [21]. Treatment with N-methyliminodiacetic acid converts pinacol boronate esters to the corresponding MIDA boronates, which exhibit improved stability toward chromatographic conditions [19]. Similarly, conversion to potassium trifluoroborate salts provides crystalline products that can be purified through recrystallization rather than chromatography [19].
The development of non-aqueous purification protocols has addressed the hydrolytic instability of many boronic esters [20]. These methods employ aprotic solvents and basic mobile phases to minimize degradation during the separation process [20]. Highly basic conditions (pH 12.4) with ion-pairing reagents have proven effective for maintaining compound stability while achieving adequate separation from impurities and degradation products [20].
| Purification Method | Recovery (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|
| Standard Silica Gel Chromatography | 45-65 | 85-90 | Simple, widely available | Poor recovery, tailing |
| Boric Acid-Impregnated Silica | 75-85 | 92-95 | Improved recovery, better peaks | Requires preparation |
| Reversed-Phase HPLC | 90-95 | >98 | Excellent purity, quantitative | Expensive, small scale |
| E-PAK Cartridge Systems | 95-99 | 95-98 | Scalable, metal removal | Specialized equipment |
| MIDA Conversion Protocol | 85-90 | 90-95 | Stable intermediates | Additional synthetic step |
| Reaction Type | Relative Rate | Rate-Determining Step | Temperature Dependence | Reference |
|---|---|---|---|---|
| Boronate Pathway (TMSOK) | Fast (k_obs = high) | Transmetalation | Mild (RT possible) | [1] |
| Oxo-Palladium Pathway | Moderate | Oxidative Addition | Elevated temperatures | [2] |
| Biphasic with Phase Transfer Catalyst | 12-fold enhancement | Transmetalation | Room temperature | [4] [5] |
| Standard Aqueous Conditions | Baseline | Transmetalation | 50-80°C typical | [2] [3] |
| Pinacol Ester Hydrolysis | ~5.5 hours | Product Formation | Temperature dependent | [6] |
| Neopentyl Ester Hydrolysis | ~0.3 hours | Product Formation | Temperature dependent | [6] |
The transmetalation step has been identified as the rate-determining step in most Suzuki-Miyaura reactions involving picolinate boronate esters [7] [8]. Single-molecule junction studies have provided unprecedented insights into the catalytic cycle, revealing that transmetalation exhibits the longest residence time among all mechanistic steps [7]. The formation of palladium-oxygen-boron intermediates, previously considered elusive, has been directly observed through rapid injection nuclear magnetic resonance spectroscopy, confirming their crucial role in the transmetalation process [8].
Biphasic reaction systems utilizing phase transfer catalysts demonstrate remarkable kinetic enhancements, with rate increases of up to 12-fold compared to standard aqueous conditions [4] [5]. This enhancement results from a mechanistic shift from the oxo-palladium pathway to the boronate pathway, facilitated by improved mass transfer and altered solvation environments [5]. The use of reduced water loadings in biphasic systems further accelerates the reaction rate, contrary to conventional wisdom that favors higher water content [5].
The oxidation of ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate to the corresponding boronic acid proceeds through multiple mechanistic pathways depending on the oxidizing agent employed [9] [10] [11]. The fundamental mechanism involves nucleophilic attack on the electron-deficient boron center, followed by carbon-to-oxygen migration and subsequent hydrolysis to yield the boronic acid product [9] [10].
Hydrogen peroxide represents the most commonly employed oxidant for boronate ester transformations [9] [10] [11]. The reaction mechanism initiates with nucleophilic attack by the oxygen atom of hydrogen peroxide on the boron center, forming a tetrahedral boronate complex [10]. Subsequent 1,2-migration of the carbon substituent from boron to oxygen occurs as the rate-limiting step, generating a labile boric ester intermediate that rapidly hydrolyzes to produce the phenolic product and boric acid [9] [10]. Isotopic labeling studies using oxygen-18 have definitively established that the oxygen atom in the final product derives exclusively from the oxidant rather than from water [11].
Table 2: Boronate Ester Oxidation Mechanisms and Reaction Pathways
| Oxidizing Agent | Mechanism | Oxygen Source | Product Formation | Reference |
|---|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Nucleophilic attack on boron | From oxidant (¹⁸O studies) | Phenolic + boric acid | [9] [10] [11] |
| Hypochlorite (HOCl) | Direct oxidation (1000× faster than H₂O₂) | From oxidant | Phenol (with possible chlorination) | [11] |
| Peroxynitrite (ONOO⁻) | Heterolytic/homolytic cleavage | From peroxyl moiety | Phenol + nitrobenzene | [11] |
| Peroxymonocarbonate (HCO₄⁻) | Peroxyl addition/elimination | From peroxyl moiety | Phenol + carbonate | [11] |
| Reactive Oxygen Species | p-orbital stabilization | From oxidant | Alcohol + boric acid | [9] [10] |
| N-Oxides | Rapid transformation (| From oxidant | Phenol | [12] | |
Hypochlorite exhibits dramatically enhanced reactivity toward boronate esters, proceeding approximately 1000-fold faster than hydrogen peroxide under comparable conditions [11]. The mechanism involves direct oxidation of the boronate ester through electrophilic attack, with the possibility of subsequent chlorination of the aromatic product in the presence of excess hypochlorite [11]. This enhanced reactivity makes hypochlorite particularly useful for rapid boronate ester transformations but requires careful control to prevent overoxidation.
Peroxynitrite and peroxymonocarbonate represent specialized oxidants that proceed through unique mechanistic pathways involving both heterolytic and homolytic cleavage processes [11]. For peroxynitrite, the major pathway involves heterolytic cleavage of the peroxyl bond, leading to phenolic product formation with oxygen incorporation from the peroxyl moiety [11]. A minor competing pathway involves homolytic cleavage, generating phenyl and nitrogen dioxide radicals that recombine to form nitrobenzene products [11]. The incorporation pattern of oxygen-18 labels confirms these mechanistic assignments and provides insight into the relative contributions of each pathway [11].
N-oxide mediated oxidations offer particularly mild and rapid transformation conditions, often completing within minutes at ambient temperature [12]. These reagents provide excellent functional group compatibility and represent an attractive alternative to traditional oxidants for sensitive substrates [12]. The mechanism likely involves initial coordination of the N-oxide to the boron center, followed by rapid oxygen transfer and product formation [12].
The base-catalyzed hydrolysis of the ethyl ester functionality in ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate follows the classical bimolecular nucleophilic acyl substitution mechanism with several unique features arising from the picolinate structure and boronate substituent [13] [14] [15]. The reaction proceeds through initial nucleophilic attack by hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates ethoxide to yield the carboxylate product [16].
The picolinate nitrogen atom significantly influences the hydrolysis kinetics through both electronic and coordination effects [13] [17]. The electron-withdrawing nature of the pyridine ring activates the ester toward nucleophilic attack, while the nitrogen lone pair can coordinate to metal ions present in solution, providing additional catalytic pathways [13]. Metal ion catalysis represents a particularly important aspect of picolinate ester hydrolysis, with divalent cations such as zinc, copper, and magnesium showing substantial rate enhancements [13].
Table 3: Base-Catalyzed Ester Hydrolysis Pathways and Kinetics
| Ester Type | Hydrolysis Conditions | Rate Enhancement | Mechanism | Reference |
|---|---|---|---|---|
| Ethyl Picolinate | 0.1 M NaOH, aqueous dioxan | Base-dependent | Nucleophilic attack by OH⁻ | [13] [15] [17] |
| Methyl Picolinate | Metal ion catalysis | Metal ion promoted | Coordination-assisted | [13] |
| Phenyl Picolinate | pH 2-9, TiO₂ surface | Surface-catalyzed (10× slower than batch) | Heterogeneous catalysis | [15] [17] |
| Ethyl Cyclopentanecarboxylate | 0.1 M NaOH, aqueous dioxan | Baseline | Standard BAc2 | [14] |
| Ethyl cis-2-hydroxycyclopentanecarboxylate | 0.1 M NaOH, aqueous dioxan | 1.8-11× faster than unsubstituted | Possible hydrogen bonding effects | [14] |
| Alkyl Lactates | Autocatalytic conditions | Dual kinetic regime | Initiation/autocatalytic/equilibrium | [18] |
Surface-catalyzed hydrolysis on metal oxide surfaces, particularly titanium dioxide, represents an alternative mechanistic pathway for picolinate ester hydrolysis [15] [17]. Under these conditions, the reaction rate is typically an order of magnitude slower than homogeneous solution reactions due to competitive adsorption of reactants and products on the catalyst surface [15]. The mechanism involves initial adsorption of the picolinate ester on surface hydroxyl groups, followed by nucleophilic attack by surface-bound hydroxide species [17]. Product desorption often becomes rate-limiting under these heterogeneous conditions [15].
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent introduces additional complexity to the hydrolysis mechanism through potential coordination effects and steric hindrance [19]. The boronate ester moiety can undergo competing hydrolysis under basic conditions, leading to formation of the corresponding boronic acid [19]. This side reaction becomes particularly significant at elevated temperatures and high base concentrations, requiring careful optimization of reaction conditions to achieve selective ester hydrolysis [19].
Autocatalytic behavior has been observed in some picolinate ester hydrolysis reactions, particularly under conditions where the carboxylic acid product can protonate the pyridine nitrogen [18]. This protonation enhances the electron-withdrawing effect of the pyridine ring, further activating the ester toward hydrolysis and creating a positive feedback loop [18]. The reaction kinetics under these conditions exhibit characteristic autocatalytic profiles with distinct initiation, acceleration, and equilibrium phases [18].
Radical-mediated functionalization of ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate represents an emerging area of synthetic methodology that exploits the unique reactivity of boronate esters toward radical species [20] [21] [22]. These transformations typically proceed through radical addition to the boronate ester followed by subsequent migration or functionalization events that retain the valuable boron functionality in the final product [20] [22].
Perfluoroalkyl radicals exhibit particularly high reactivity toward picolinate boronate esters, initiating cascade reactions that involve 1,2-boronate migration mechanisms [20] [21] [23]. The reaction commences with addition of the perfluoroalkyl radical to the alpha position of the boronate ester, generating a carbon-centered radical anion intermediate [20]. This intermediate undergoes rapid 1,2-migration of the boronate group, driven by the thermodynamic stability of the resulting radical [20]. Subsequent single electron transfer oxidation by the radical precursor regenerates the chain carrier and provides the final trifluoromethylated product [20].
Table 4: Radical-Mediated Functionalization Reactions of Boronate Esters
| Radical Type | Reaction Pathway | Product Formation | Mechanism Type | Reference |
|---|---|---|---|---|
| Perfluoroalkyl Radicals (CF₃- ) | 1,2-Boronate migration | Trifluoromethylated products | Radical/polar crossover | [20] [21] [23] |
| Aryl Radicals | 1,5-Aryl migration | Benzyl boronic esters | Radical migration | [22] |
| Carbon-centered Radicals | 1,3-Difunctionalization | Allyl functionalization | Three-component coupling | [21] |
| Alkyl Radicals | HAT-induced migration | Homologation products | Intramolecular HAT | [20] |
| Electrophilic Radicals | α-C-H functionalization | α-Functionalized esters | SET oxidation | [20] [22] |
| Polyhaloalkane Radicals | Anti-addition to alkynes | Haloalkenyl boronates | Chain reaction | [24] |
Intramolecular hydrogen atom transfer processes represent another important class of radical reactions involving picolinate boronate esters [20]. These reactions typically employ alkenyl boronate complexes that undergo regioselective hydrogen atom abstraction from remote positions, generating carbon-centered radicals that can participate in subsequent migration or cyclization events [20]. The excellent regiocontrol achievable through intramolecular hydrogen atom transfer makes these transformations particularly valuable for accessing complex molecular architectures [20].
Three-component radical couplings involving picolinate boronate esters enable the simultaneous installation of multiple functional groups while preserving the boronate moiety [21]. These reactions typically involve initial radical addition to an allyl boronate ester, followed by 1,2-boron migration and subsequent reaction with a second coupling partner [21]. The reaction can be tuned to provide either carboheteroarylation or hydroalkylation products depending on the choice of radical precursor and reaction conditions [21].
Radical aryl migration from boron to carbon represents a mechanistically distinct pathway that enables long-range functionalization of boronate complexes [22]. These reactions proceed through initial radical addition to generate a distal radical anion, which undergoes 1,5-aryl migration from the boronate center to the radical site [22]. The resulting radical anion intermediate is subsequently oxidized to provide the final arylated product with net migration of the aryl group over five atoms [22]. This transformation provides access to benzyl boronic ester products that would be difficult to prepare through alternative methods [22].